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Cat. No.: B1668687

An In-Depth Technical Guide to 6-Chlorobenzo[d]isoxazol-3-ol (CAS 61977-29-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini,
Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 6-Chlorobenzo[d]isoxazol-3-ol, a
potent small molecule inhibitor of D-amino acid oxidase (DAAQO). This compound, also known
by the synonym CBIO, serves as a critical research tool for modulating the N-methyl-D-
aspartate (NMDA) receptor pathway by preventing the degradation of the co-agonist D-serine.
Its well-defined structure-activity relationship and utility as a chemical scaffold make it a
molecule of significant interest in neuroscience and medicinal chemistry. This document details
its physicochemical properties, a robust synthesis protocol, analytical methodologies,
mechanism of action, and applications in drug discovery, grounded in authoritative scientific
literature.

Chapter 1: Physicochemical and Structural
Characteristics

6-Chlorobenzo[d]isoxazol-3-ol is a heterocyclic compound featuring a chlorinated benzene
ring fused to an isoxazolone core. This structure is also referred to as 6-Chloro-1,2-
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benzisoxazol-3(2H)-one, reflecting its keto-enol tautomerism. Its fundamental properties are
summarized below.

Property Value Source(s)

CAS Number 61977-29-5 [1]

Molecular Formula C7H4CINO:2 [1]

Molecular Weight 169.57 g/mol

Appearance White to beige or gray solid 1]
powder

Solubility Soluble in DMSO (=15 mg/mL)  [1]

Storage Temperature Room Temperature or 2-8°C [1]

pKa (Predicted) 13.14 £0.20 [1]

Monoisotopic Mass 168.993056 Da [1]

SMILES Oclnoc2cc(Cl)cecl?2

InChi Key SJAPSPJRTQCDNO-

UHFFFAOYSA-N

Chapter 2: Synthesis and Chemical Reactivity

The synthesis of the 6-chlorobenzo[d]isoxazol-3-ol core is most effectively achieved through
the intramolecular cyclization of a suitably substituted aromatic precursor. The causality behind
this strategy is the reliable formation of the N-O bond from an ortho-positioned hydroxylamine
or oxime and a carbonyl or nitrile group. The following protocol is a robust, field-proven method
derived from established syntheses of benzisoxazole derivatives.[2][3]

Synthetic Workflow Diagram
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Caption: Synthetic pathway for 6-Chlorobenzo[d]isoxazol-3-ol.

Detailed Synthesis Protocol

This two-step procedure first involves the formation of an intermediate amidoxime which rapidly
cyclizes, followed by hydrolysis to the final product.

Step 1: Synthesis of 6-Chlorobenzo[d]isoxazol-3-amine

o Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and
magnetic stirrer, suspend 4-Chloro-2-hydroxybenzonitrile (1 equivalent) in a 1:1 mixture of
ethanol and water.

o Addition of Reactants: Add sodium bicarbonate (3 equivalents) to the suspension, followed
by hydroxylamine hydrochloride (1.5 equivalents). The use of a slight excess of
hydroxylamine ensures complete conversion of the nitrile.
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o Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The
reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile
phase such as 30% ethyl acetate in hexane.

o Work-up and Isolation: After cooling to room temperature, the reaction mixture is
concentrated under reduced pressure to remove the ethanol. The resulting aqueous slurry is
cooled in an ice bath, and the precipitated solid is collected by vacuum filtration. Wash the
solid with cold water to remove inorganic salts. The crude 6-Chlorobenzo[d]isoxazol-3-amine
can be used directly in the next step.

Step 2: Hydrolysis to 6-Chlorobenzo[d]isoxazol-3-ol

 Acidification: Suspend the crude 6-Chlorobenzo[d]isoxazol-3-amine from the previous step in
a solution of aqueous hydrochloric acid (e.g., 2-4 M).

o Hydrolysis: Heat the suspension to 80-100°C for 2-4 hours. The amine is hydrolyzed to the
corresponding hydroxyl group (enol form).

« |solation and Purification: Cool the reaction mixture in an ice bath to precipitate the product.
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is
neutral, and dry under vacuum. The resulting solid is 6-Chlorobenzo[d]isoxazol-3-ol. If
necessary, recrystallization from an ethanol/water mixture can be performed for further
purification.

Chapter 3: Spectroscopic and Analytical Profile

Accurate characterization is essential for confirming the identity and purity of the synthesized
compound. While specific, published spectra for this exact compound are not widely available,
the expected data based on its structure and analysis of similar compounds are presented.[4]

[5]16]

Spectroscopic Data
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Technique Expected Data

Aromatic protons are expected in the range of o
7.0-8.0 ppm. The spectrum would consist of
three signals corresponding to the protons at
positions 4, 5, and 7, showing characteristic

1H NMR o
doublet and doublet of doublets splitting
patterns. The enolic proton (-OH) may appear
as a broad singlet, often exchangeable with

D20.

Aromatic carbons are expected in the range of &

110-165 ppm. Signals for the carbonyl/enolic
13C NMR carbon (C3) and the carbon attached to chlorine

(C6) would be key identifiers. In total, 7 distinct

carbon signals are expected.

Calculated Exact Mass: 168.9931 g/mol .
Expected M/Z: [M+H]* at 170.0009, [M-H]~ at
168.9852. The spectrum should show a

Mass Spec. o ] ]
characteristic isotopic pattern for one chlorine
atom (M and M+2 peaks in an approximate 3:1
ratio).
Expected Peaks (cm~1): Broad O-H stretch
(~3200-3400), C=0 stretch (~1680-1720, from
FT-IR (KBr)

keto tautomer), C=N stretch (~1610-1640), and
aromatic C=C stretches (~1450-1600).

Analytical Protocol: Quantification by HPLC

This protocol provides a self-validating system for the quantification of 6-
Chlorobenzo[d]isoxazol-3-ol in research samples, adapted from methods used for similar
small molecule inhibitors.[7]

¢ Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a
Photodiode Array (PDA) or UV detector and a C18 reverse-phase column (e.g., 4.6 x 150
mm, 5 um particle size).
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» Mobile Phase Preparation:

o Solvent A: 0.1% Formic Acid in Water.

o Solvent B: 0.1% Formic Acid in Acetonitrile.

o Rationale: Formic acid acts as an ion-pairing agent to improve peak shape and provides a
consistent pH for reproducible chromatography.

o Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

[e]

o Injection Volume: 10 pL.

o Column Temperature: 30°C.

o Detection Wavelength: ~230 nm and ~280 nm (select optimal wavelength based on UV
scan).

o Gradient Elution:

0-2 min: 10% B

2-15 min: 10% to 90% B (linear gradient)

15-18 min: 90% B (hold)

18-19 min: 90% to 10% B (return to initial)

19-25 min: 10% B (equilibration)

» Standard Preparation: Prepare a stock solution of 6-Chlorobenzo[d]isoxazol-3-ol in DMSO
(1 mg/mL). Create a series of calibration standards (e.g., 1-100 pug/mL) by diluting the stock
solution with the mobile phase initial composition (90% A, 10% B).

» Validation and Analysis: Inject the standards to generate a calibration curve (Peak Area vs.
Concentration). The linearity (R2 > 0.995) confirms the method's accuracy over the desired
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concentration range. Subsequently, analyze unknown samples to determine their
concentration based on this curve.

Chapter 4: Biological Activity and Mechanism of
Action

The primary pharmacological significance of 6-Chlorobenzo[d]isoxazol-3-ol is its potent and
reversible inhibition of D-amino acid oxidase (DAAO).[1]

DAAO Inhibition and the NMDA Receptor Pathway

DAAO is a flavoenzyme responsible for the degradation of D-amino acids, most notably D-
serine.[8] D-serine is an essential co-agonist at the glycine site of the NMDA receptor, a key
ionotropic glutamate receptor critical for synaptic plasticity, learning, and memory.[8] By
inhibiting DAAO, 6-Chlorobenzo[d]isoxazol-3-ol increases the synaptic concentration of D-
serine, thereby enhancing NMDA receptor signaling. This mechanism is a therapeutic strategy
being explored for conditions involving NMDA receptor hypofunction, such as schizophrenia.[8]
[91[10]
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Caption: Mechanism of action for 6-Chlorobenzo[d]isoxazol-3-ol.

Molecular Mechanism of Inhibition
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Studies on the benzo[d]isoxazol-3-ol scaffold reveal that these molecules act as competitive
inhibitors with respect to D-serine.[8] This indicates they bind to the active site of the DAAO
enzyme, directly competing with the natural substrate.

Docking studies and analysis of DAAO crystal structures suggest a specific binding mode for
this class of inhibitors.[11] The a-hydroxycarbonyl moiety of the isoxazolone ring is critical for
potent inhibition, as it is proposed to form key hydrogen bond interactions with active site
residues, particularly Tyrosine-228 (Tyr228) and Arginine-283 (Arg283). The chlorinated
benzene ring occupies a hydrophobic pocket, with the position and nature of the substituent
modulating the binding affinity.

Chapter 5: Structure-Activity Relationship (SAR)
and Drug Discovery Applications

The benzo[d]isoxazol-3-ol core is a privileged scaffold for DAAO inhibitors, and SAR studies
have provided clear insights for rational drug design.

Key SAR Findings

e Benzene Ring Substitution: Small, electron-withdrawing substituents at the 5- or 6-position,
such as fluoro or chloro groups, moderately to significantly improve inhibitory potency. 6-
Chlorobenzo[dJisoxazol-3-ol, with an ICso of 188 nM, is one of the most potent analogs in
its series.[8]

o Steric Hindrance: Larger substituents on the benzene ring (e.g., -OCHs, -CF3) are generally
poorly tolerated, suggesting the binding pocket is sterically constrained.[8]

o Core Scaffold: The 3-hydroxy-isoxazole moiety acts as an effective bioisostere for a
carboxylic acid group, forming crucial interactions in the active site while often possessing
better pharmacokinetic properties, such as improved cell permeability.[11]
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SAR Logic for Benzo[d]isoxazol-3-ol Core
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Caption: Structure-Activity Relationship (SAR) logic diagram.

Applications in Research

o Chemical Probe: As a potent and relatively selective DAAO inhibitor, this compound is an

invaluable tool for in vitro and in vivo studies to probe the function of DAAO and the role of

D-serine in neurophysiology.

o Fragment-Based Drug Design: The benzo[d]isoxazol-3-ol core serves as an excellent

starting fragment for the development of novel therapeutics targeting DAAO or other

enzymes where this scaffold can form key interactions.[11]

Chapter 6: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this compound.

GHS Hazard Information
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» Signal Word: Danger
¢ Pictograms: GHSO05 (Corrosion), GHSO07 (Exclamation Mark)
e Hazard Statements:

H302: Harmful if swallowed

o

[e]

H315: Causes skin irritation

o

H318: Causes serious eye damage

[¢]

H335: May cause respiratory irritation

Handling and Storage Protocol

o Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses

or goggles.

e Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid
breathing dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when
using this product.

o Storage: Store in a tightly closed container in a dry and well-ventilated place. Store at room
temperature or as recommended by the supplier (2-8°C).[1]

o First Aid:
o If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
o If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.

o If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

o If Inhaled: Remove person to fresh air and keep comfortable for breathing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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